(1S,5R)-6-[2-(dimethylamino)-2-oxoethyl]-N-methyl-7-oxo-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide
Description
(1S,5R)-6-[2-(dimethylamino)-2-oxoethyl]-N-methyl-7-oxo-N-phenyl-3,6-diazabicyclo[322]nonane-3-carboxamide is a complex organic compound with a unique bicyclic structure
Properties
IUPAC Name |
(1S,5R)-6-[2-(dimethylamino)-2-oxoethyl]-N-methyl-7-oxo-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c1-20(2)17(24)13-23-16-10-9-14(18(23)25)11-22(12-16)19(26)21(3)15-7-5-4-6-8-15/h4-8,14,16H,9-13H2,1-3H3/t14-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJWOYMEQSAKIZ-GOEBONIOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C2CCC(C1=O)CN(C2)C(=O)N(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)CN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)N(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-6-[2-(dimethylamino)-2-oxoethyl]-N-methyl-7-oxo-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide involves multiple steps. One approach includes the reaction of 1,5-diazabicyclo[3.2.2]nonane with rubidium halides to form 3D molecular ferroelectrics . Another method involves radical cyclization protocols, such as using SmI2-mediated radical cyclization to construct the desired ring system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of specific reagents and catalysts to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-6-[2-(dimethylamino)-2-oxoethyl]-N-methyl-7-oxo-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(1S,5R)-6-[2-(dimethylamino)-2-oxoethyl]-N-methyl-7-oxo-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,5R)-6-[2-(dimethylamino)-2-oxoethyl]-N-methyl-7-oxo-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, fungal P450 enzymes catalyze the formation of bicyclo[3.2.2]nonane structures through a two-step mechanism of dimerization and cyclization . This process involves both oxidation and reduction steps, which are crucial for the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure.
Azabicyclo[3.3.1]nonane: A similar compound with an indole-fused structure.
9-Borabicyclo[3.3.1]nonane: Used in organic synthesis for its reactivity with alkenes.
Uniqueness
(1S,5R)-6-[2-(dimethylamino)-2-oxoethyl]-N-methyl-7-oxo-N-phenyl-3,6-diazabicyclo[32
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
